

# early Earth mantle conditions and oliverine formation

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An In-depth Technical Guide to Olivine Formation under Early Earth Mantle Conditions

## Introduction

The Hadean and Archean eons, spanning from Earth's formation approximately 4.56 billion years ago to 2.5 billion years ago, were characterized by extreme geological conditions vastly different from the present day. The planet's interior was significantly hotter, leading to unique mantle dynamics and magmatism.[1][2] Understanding this primordial environment is crucial for constraining models of planetary formation, the evolution of the crust-mantle system, and the conditions that may have fostered the origin of life.

Olivine, a magnesium iron silicate, is the primary constituent of the Earth's upper mantle and a key recorder of its thermal and chemical state.[3][4] Its high crystallization temperature makes it one of the first minerals to form from a cooling magma, and its composition directly reflects the conditions of its origin.[5] This technical guide provides a comprehensive overview of the inferred mantle conditions during the early Earth and explores the thermodynamics, kinetics, and experimental investigation of olivine formation under these extreme pressures and temperatures. The content is tailored for researchers, scientists, and professionals in developmental fields requiring a deep understanding of mineral-phase evolution under high-energy conditions.

## Early Earth Mantle Conditions

The primordial mantle was a dynamic and hostile environment, primarily characterized by its intense thermal state, steep pressure gradients, and unique chemical composition, including a higher abundance of volatiles compared to the modern mantle.

## Thermal State and Pressure Gradient

Immediately following accretion and the Moon-forming impact, Earth's mantle was likely partially or wholly molten, a state referred to as a "magma ocean".<sup>[6][7]</sup> While this phase was relatively short-lived, the subsequent Hadean and Archean eons were defined by a much higher heat flow than today, nearly three times the current value at the start of the Archean.<sup>[1]</sup> This elevated thermal state was a product of remnant heat from planetary accretion and core formation, coupled with a greater concentration of short-lived radioactive isotopes.<sup>[1][8]</sup>

This resulted in a significantly hotter mantle. Mantle potential temperature ( $T_p$ ), the theoretical temperature of the mantle if it were brought to the surface without melting, is estimated to have been 200-300 K hotter than the present day.<sup>[2]</sup> This intense heat drove vigorous convection and was responsible for the eruption of ultra-hot magmas like komatiites, which are largely absent in the modern rock record.<sup>[9][10]</sup> The pressure within the mantle, a function of depth and the weight of the overlying rock, increased with depth, reaching approximately 136 GPa at the core-mantle boundary.<sup>[4]</sup> While the fundamental physics of pressure remain the same, the interplay with the higher temperature gradient influenced mineral stability and melt generation.

Parameter	Hadean/Archean Estimate	Modern Day Estimate	Reference
Mantle Potential Temperature	~1870-1970 K (or higher)	~1600 K	<sup>[2][6]</sup>
Surface Heat Flow	~2-3 times present-day values	~87 mW/m <sup>2</sup>	<sup>[1]</sup>
Pressure at 410 km depth	~14 GPa	~14 GPa	<sup>[3][6]</sup>
Pressure at Core-Mantle Boundary	~136 GPa	~136 GPa	<sup>[4]</sup>

*Table 1: A comparison of estimated key physical conditions of the Earth's mantle in the Hadean/Archean versus the present day.*

## Mantle Composition and Volatiles

The bulk composition of the early Earth's mantle is thought to have been peridotitic, rich in magnesium, iron, silicon, and oxygen, similar to the modern upper mantle.<sup>[4][11]</sup> However, evidence from ancient komatiitic lavas suggests the early mantle may have been more chemically heterogeneous, with distinct reservoirs potentially remaining from a Hadean magma ocean.<sup>[12][13]</sup>

Volatiles such as water (H<sub>2</sub>O) and carbon dioxide (CO<sub>2</sub>) played a significant role. While their exact concentrations are debated, studies of microscopic "melt inclusions" trapped within olivine crystals in ancient komatiites suggest that portions of the Archean mantle were surprisingly rich in both water and carbon.<sup>[14][15]</sup> The presence of water, in particular, has a profound effect on the melting temperature of rock, depressing the solidus and influencing the composition of generated magmas.<sup>[16][17]</sup>

## Olivine: Formation and Properties

Olivine is not a single mineral but a solid solution series between two endmembers: forsterite (Fo), the magnesium-rich silicate (Mg<sub>2</sub>SiO<sub>4</sub>), and fayalite (Fa), the iron-rich silicate (Fe<sub>2</sub>SiO<sub>4</sub>).<sup>[5][18]</sup> Its chemical formula is expressed as (Mg,Fe)<sub>2</sub>SiO<sub>4</sub>, indicating that magnesium and iron ions can freely substitute for one another within the crystal structure.<sup>[19]</sup>

## Crystallography and Physical Properties

Minerals of the olivine group crystallize in the orthorhombic system (space group Pbnm).<sup>[20]</sup><sup>[21]</sup> The structure consists of isolated silica tetrahedra (SiO<sub>4</sub>) linked by magnesium and iron ions in two distinct octahedral sites (M1 and M2).<sup>[3][22]</sup> This atomic arrangement defines its physical properties. Olivine is characterized by its typically olive-green color, glassy luster, and conchoidal fracture.<sup>[5][23]</sup> Its hardness ranges from 6.5 to 7.0 on the Mohs scale.<sup>[18]</sup> The composition of olivine significantly influences its properties; as the iron content increases (moving from forsterite to fayalite), the density increases while the melting temperature decreases.<sup>[23]</sup>

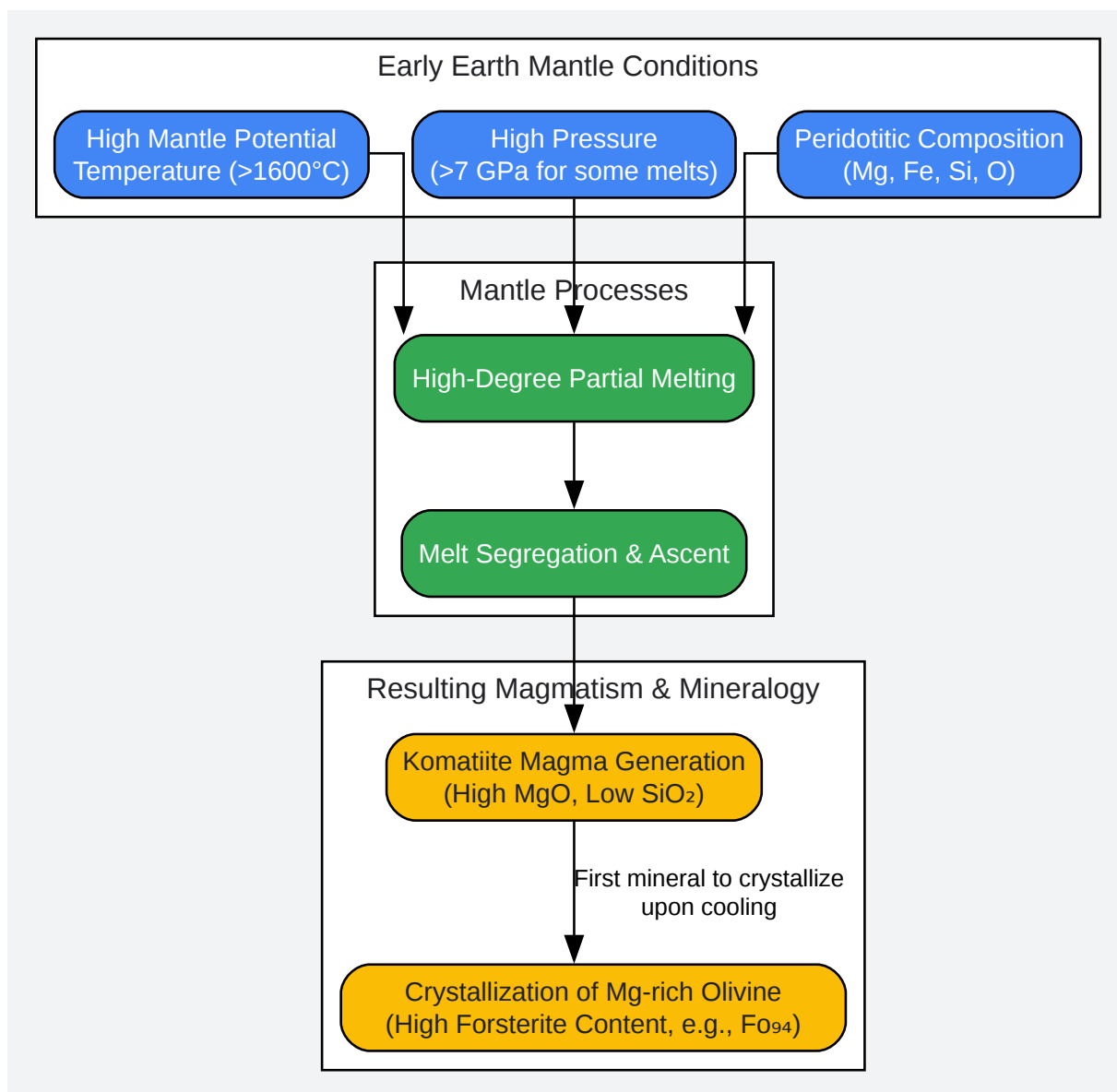
Property	Forsterite (Mg <sub>2</sub> SiO <sub>4</sub> )	Fayalite (Fe <sub>2</sub> SiO <sub>4</sub> )	Reference
Chemical Formula	Mg <sub>2</sub> SiO <sub>4</sub>	Fe <sub>2</sub> SiO <sub>4</sub>	[19]
Crystal System	Orthorhombic	Orthorhombic	[20]
Color	Colorless, green	Yellow, brown to black	[24]
Hardness (Mohs)	7.0	6.5	[23]
Density (g/cm <sup>3</sup> )	~3.22	~4.39	[23]
Melting Point (°C)	~1890	~1205	[23]

Table 2: A summary of the physical and chemical properties of the olivine endmembers, forsterite and fayalite.

## Thermodynamics of Crystallization

The formation of olivine from a silicate melt is governed by thermodynamic principles, best illustrated by the forsterite-fayalite binary phase diagram.[25][26][27] Because forsterite has a much higher melting point than fayalite, it crystallizes preferentially from a cooling magma that contains both magnesium and iron.[5]

As a magma of a typical mantle composition cools, the first olivine crystals to form are highly enriched in magnesium (Fo-rich). This selective removal of magnesium from the melt causes the remaining liquid to become progressively enriched in iron. As cooling continues, the olivine crystals that form also become more iron-rich. This process of fractional crystallization is a fundamental concept in igneous petrology and explains the compositional zoning often observed in olivine crystals.



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**Figure 1.** Logical flow from early Earth mantle conditions to Mg-rich olivine formation.

## High-Pressure Polymorphs

The crystal structure of olivine is stable only within the pressure and temperature conditions of the upper mantle.[3] At depths greater than approximately 410 km, the immense pressure causes the atoms in (Mg,Fe)<sub>2</sub>SiO<sub>4</sub> to rearrange into a more compact, denser crystal structure called wadsleyite.[21] At around 520 km depth, a further transformation occurs to an even denser polymorph, ringwoodite, which has a spinel structure.[21] These phase transitions are

fundamental to the structure of the Earth's interior and are responsible for major seismic discontinuities that define the boundary between the upper mantle and the transition zone.[3]

## Experimental Simulation and Protocols

Directly observing the early Earth's mantle is impossible. Therefore, scientists rely on high-pressure, high-temperature experiments to simulate these conditions in the laboratory. These experiments are crucial for determining the phase equilibria of mantle minerals and the composition of melts produced.

### High-Pressure Experimental Techniques

Two primary apparatuses are used to recreate the conditions of the Earth's upper mantle: the piston-cylinder and the multi-anvil press.[28]

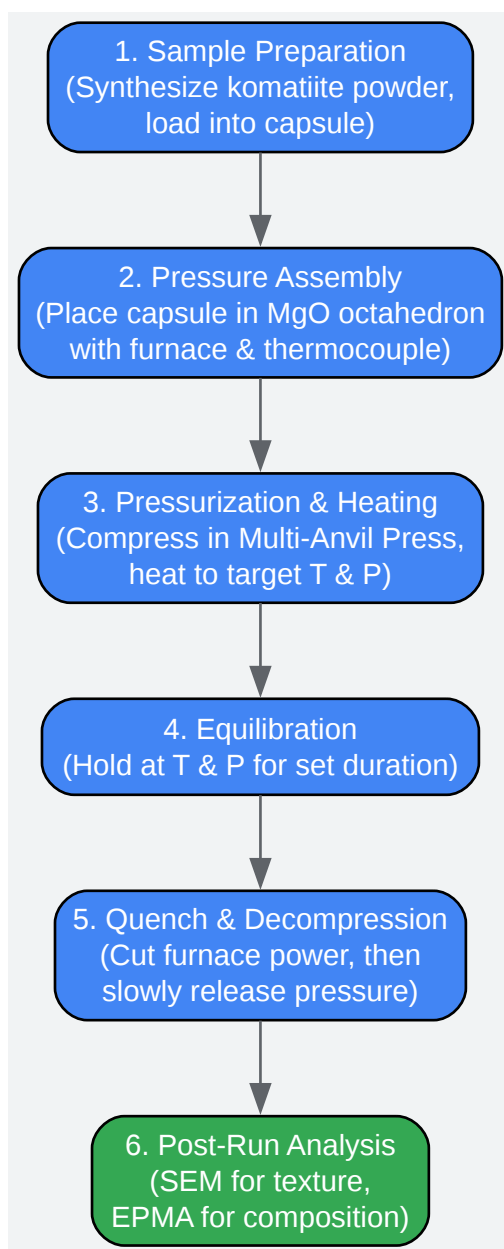
- **Piston-Cylinder Apparatus:** This device is used for experiments at pressures typically up to 4 GPa. It is ideal for simulating conditions in the uppermost mantle.
- **Multi-Anvil Press:** For simulating the higher pressures of the deep upper mantle and transition zone (up to ~25 GPa or more), the multi-anvil press is required.[29][30] It uses a two-stage system where larger outer anvils compress a set of smaller inner anvils, which in turn compress the experimental sample.[29]

### Generalized Multi-Anvil Experimental Protocol

The following outlines a typical methodology for a multi-anvil experiment designed to investigate olivine crystallization from a synthetic komatiite melt.

- **Sample Preparation:** A starting material is synthesized by mixing high-purity oxides (e.g., MgO, SiO<sub>2</sub>, FeO, Al<sub>2</sub>O<sub>3</sub>, CaO) in proportions that mimic a natural komatiite composition. This powder is then loaded into a capsule made of a noble metal like platinum, graphite, or molybdenum, depending on the desired experimental conditions and oxygen fugacity.
- **Pressure Assembly:** The capsule is placed at the center of a pressure medium, typically a precisely machined octahedron made of a material like MgO or pyrophyllite. A cylindrical furnace, usually made of graphite, lanthanum chromate (LaCrO<sub>3</sub>), or rhenium, surrounds the capsule. A thermocouple (e.g., W-Re) is positioned near the capsule to monitor temperature.

- **Pressurization and Heating:** The entire assembly is placed within the multi-anvil press. The anvils are advanced hydraulically to compress the octahedron, raising the pressure on the sample to the target value (e.g., 7 GPa). Once pressure is stable, an electrical current is passed through the furnace to raise the temperature to the desired level (e.g., 1700°C).
- **Experiment Duration and Quench:** The experiment is held at the target pressure and temperature for a set duration (minutes to hours) to allow the sample to reach equilibrium. The experiment is terminated by cutting power to the furnace, causing a rapid temperature drop ("quenching") that freezes the sample's equilibrium state. The pressure is then slowly released.
- **Post-Run Analysis:** The recovered sample is mounted in epoxy, polished, and analyzed. The texture and phases present (e.g., olivine crystals, quenched glass representing the melt) are examined using a scanning electron microscope (SEM). The chemical composition of the individual phases is determined using an electron probe microanalyzer (EPMA).



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**Figure 2.** A generalized experimental workflow for a high-pressure multi-anvil press study.

## Key Experimental Findings

Decades of experimental petrology have provided a wealth of quantitative data on olivine formation under mantle conditions. These studies confirm that the high MgO content of komatiites requires very high degrees of partial melting at high temperatures.[9] Experiments have precisely constrained the liquidus temperature of olivine at various pressures and have



quantified the effect of volatiles like water, which can significantly lower the temperature at which olivine begins to crystallize.[\[16\]](#)

Study Focus	Pressure (GPa)	Temperature (°C)	Key Finding
Olivine Phase Transition	~13-15	1000-1600	Olivine transforms to wadsleyite ( $\beta$ -phase), consistent with the 410 km seismic discontinuity. <a href="#">[3]</a> <a href="#">[24]</a>
Komatiite Melting	3-10	1600-1900	High MgO komatiites require melting of a peridotite source at high temperatures and pressures. <a href="#">[9]</a>
Effect of Water	2-5	1100-1400	Addition of water significantly expands the pressure stability field of olivine and lowers the liquidus temperature. <a href="#">[16]</a>
Olivine-Melt Partitioning	1-7	1300-1750	Mg partitions strongly into olivine relative to the melt, with a partition coefficient ( $K^D$ ) sensitive to temperature.

Table 3: A summary of representative quantitative findings from key experimental studies on olivine formation and stability under upper mantle conditions.

## Conclusion

The formation of olivine in the early Earth was intrinsically linked to the planet's extreme thermal and chemical state. The hotter mantle of the Hadean and Archean eons facilitated high

degrees of partial melting of peridotite, producing magnesium-rich magmas from which forsteritic olivine was the first silicate mineral to crystallize. The composition of these ancient olivines, preserved in rocks such as komatiites, serves as a direct probe into the conditions of the primordial mantle, providing invaluable constraints on the thermal and chemical evolution of our planet.

High-pressure experimental petrology remains the cornerstone of our ability to interpret this rock record. By simulating the immense pressures and temperatures of the Earth's interior, researchers can quantitatively determine the phase relations and melting behavior of mantle materials. This synergy between the geological record and laboratory simulation continues to refine our understanding of the dynamic processes that shaped the early Earth and set the stage for its long-term evolution.

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